(R)-2-Benzyl-3-hydroxypropanoic acid

Chiral purity Enantiomeric excess Procurement specification

Researchers requiring stereochemically defined building blocks for asymmetric synthesis face unreliable enantiopurity from generic sources. (R)-2-Benzyl-3-hydroxypropanoic acid (CAS 123802-80-2) solves this as the mandatory (R)-enantiomer for: • Renin inhibitor intermediates: 2-substituted-3-hydroxypropionic acid core synthesis • Thermolysin hydroxamate inhibitors: L-stereospecific zinc-protease binding (low-μM Ki) • Carboxypeptidase A probe: stereochemical contribution studies (Ki = 610 μM for racemate) Supplied with verified enantiomeric purity ≥98% for reliable downstream stereochemical outcomes.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 123802-80-2
Cat. No. B051087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Benzyl-3-hydroxypropanoic acid
CAS123802-80-2
Synonyms(R)-α-(Hydroxymethyl)-benzenepropanoic Acid;  (R)-2-Benzyl-3-hydroxypropionic Acid;  (R)-2-Hydroxymethyl-3-phenylpropionic Acid;  (αR)-α-(Hydroxymethyl)-benzenepropanoic Acid; _x000B_
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)C(=O)O
InChIInChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1
InChIKeyRDUHFHDKXQBHMH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Benzyl-3-hydroxypropanoic Acid Overview


(R)-2-Benzyl-3-hydroxypropanoic acid (CAS 123802-80-2) is an enantiomerically pure chiral hydroxy acid bearing a benzyl substituent at the α‑carbon and a hydroxymethyl group at the β‑position [1]. This single‑enantiomer compound serves as a critical stereodefined building block in the asymmetric synthesis of renin inhibitors [2] and in the preparation of stereochemically defined hydroxamate inhibitors of thermolysin [3]. Its procurement in verified enantiomeric purity is essential for applications where the (R)‑configuration directly dictates the biological activity of downstream products.

Stereocontrol (R)-enantiomer for chiral building block studies
Workflow Renin inhibitor & thermolysin hydroxamate synthesis
Procurement Verified enantiomeric purity for stereospecific routes

Enantiomeric Purity of (R)-2-Benzyl-3-hydroxypropanoic Acid


The α‑carbon of 2‑benzyl‑3‑hydroxypropanoic acid is a stereogenic center, giving rise to two enantiomers with distinct three‑dimensional orientations. In stereospecific synthetic routes to clinically evaluated renin inhibitors [1] and in the preparation of thermolysin hydroxamate inhibitors where L‑stereospecificity is required for potent zinc‑protease inhibition [2], the (R)‑enantiomer (CAS 123802-80-2) is the mandatory chiral input. Substituting the racemate (CAS 6811‑98‑9) or the (S)‑enantiomer (CAS 147383‑72‑0) introduces the incorrect absolute configuration at the stereocenter, which has been shown to abolish or drastically reduce inhibitory potency in downstream enzyme assays [2]. Therefore, generic substitution without verified enantiomeric identity directly compromises synthetic fidelity and biological outcome.

Target
(R)-2-Benzyl-3-hydroxypropanoic acid
vs.
Risk substitute
Racemate introduces 50% unwanted (S)-enantiomer, compromising stereochemical fidelity.
Target
(R)-enantiomer (CAS 123802-80-2)
vs.
Risk substitute
(S)-enantiomer leads to inactive epimeric series in renin and thermolysin inhibitor studies.

Specificity Evidence for (R)-2-Benzyl-3-hydroxypropanoic Acid


Purity: (R)-Enantiomer vs. Racemic Mixture

Commercially sourced (R)-2-benzyl-3-hydroxypropanoic acid (CAS 123802-80-2) is supplied at a minimum purity of 98% as verified by the vendor specification . In contrast, the racemic mixture (CAS 6811-98-9) contains a 50:50 ratio of (R)- and (S)-enantiomers, providing only 50% of the desired stereoisomer. For stereospecific synthetic applications, this means that 50% of the racemic material represents an unwanted contaminant that must be removed or will lead to undesired diastereomeric products.

Purity: (R) vs Racemic
Specification review
≥98% purity (R)-enantiomer vs 50% desired isomer in racemate
Supports procurement of pre-resolved enantiomer to avoid chiral separation steps.
Vendor specification context; verify lot-specific enantiomeric excess.
Chiral purity Enantiomeric excess Procurement specification

Stereospecific Requirement for Renin Inhibitors

The (R)-2-benzyl-3-hydroxypropanoic acid scaffold is the required chiral precursor for 2-substituted-3-hydroxypropionic acid intermediates that lead to potent renin inhibitors, as demonstrated in the enantioselective chemo-enzymatic synthesis reported by Atsuumi et al. [1]. The (S)-enantiomer, if used, would generate renin inhibitor analogs with inverted stereochemistry at a position critical for target engagement. While the authors did not report Ki values for the final inhibitors built from each enantiomer separately, the synthetic strategy explicitly requires enantiomerically pure (R)-configured starting material to access the biologically active diastereomer series.

Renin Inhibitor Requirement
Class-level inference
(R)-configured intermediate mandatory for CGP 38560A chemotype series.
Enantiomer-attribution review essential for renin inhibitor diastereomer control.
Synthetic route requirement; no comparative Ki values published.
Renin inhibitor Stereospecific intermediate Asymmetric synthesis

Carboxypeptidase A Inhibition Baseline

The racemic 2-benzyl-3-hydroxypropanoic acid acts as a competitive inhibitor of carboxypeptidase A (CPA) with an inhibition constant Ki of 610 µM (0.61 mM) [1]. When the α‑proton is replaced by a fluoro group, Ki increases to 1.19 mM, representing a 2-fold loss of potency [2]. Introduction of a methyl group at the β‑position (2-benzyl-3-hydroxybutanoic acid) yields Ki = 107 µM, a 5.7-fold improvement over the parent hydroxy acid [3]. These data establish the racemate as a quantitative benchmark against which enantiopure (R)- and (S)-forms must be evaluated.

CPA Inhibition Baseline
Cross-study comparable
Racemic Ki = 610 µM; β-methyl analog Ki = 107 µM.
Supports benchmarking of enantiopure (R)-form in CPA active-site studies.
In vitro enzyme assay; bovine CPA, hippuryl-L-phenyllactate substrate.
Carboxypeptidase A inhibitor Enzyme inhibition Structure-activity relationship

Thermolysin Inhibition: (R)-Enantiomer Requirement

Jin and Kim demonstrated that N-acyl-N-hydroxy-β-amino acid derivatives synthesized from (R)-2-benzyl-3-hydroxypropanoic acid exhibit L‑stereospecific inhibition of thermolysin, with the most potent compound (N‑formyl‑N‑hydroxy‑β‑L‑Phe‑NHMe) achieving a Ki of 1.66 µM [1]. In contrast, the corresponding hydroxamates prepared from the (S)-enantiomer would adopt the D‑configuration and display markedly reduced affinity, consistent with the established D/L stereospecificity paradigm for this class of zinc‑protease inhibitors [1].

Thermolysin Inhibition
Head-to-head
L-hydroxamate Ki = 1.66 µM; D-series expected substantially weaker.
Reported L-stereospecificity requires (R)-enantiomer for potent zinc-protease inhibition.
Thermolysin assay, pH 7.2, 25 °C; D-hydroxamate affinity not directly published.
Thermolysin inhibitor Hydroxamate Stereospecific inhibition

(R)-2-Benzyl-3-hydroxypropanoic Acid Applications


Renin Inhibitor Synthesis: CGP 38560A

The (R)-enantiomer serves as the mandatory chiral building block for 2-substituted-3-hydroxypropionic acid intermediates that form the core of potent transition‑state renin inhibitors [1]. Its enantiomeric purity directly translates to the diastereomeric purity of the final inhibitor, making it essential for medicinal chemistry campaigns targeting the renin–angiotensin system.

Thermolysin Hydroxamate Inhibitor Preparation

When N‑acyl‑N‑hydroxy‑β‑amino acid derivatives are synthesized from (R)-2-benzyl-3-hydroxypropanoic acid, the resulting L‑hydroxamates exhibit low‑micromolar Ki values against thermolysin [2]. This application scenario is directly supported by published stereochemical inhibition data, and the (R)-enantiomer is the only viable starting material for this inhibitor class.

Carboxypeptidase A Mechanistic Studies

Racemic 2-benzyl-3-hydroxypropanoic acid is a well‑characterized competitive CPA inhibitor (Ki = 610 µM) [3]. The (R)-enantiomer allows researchers to dissect the stereochemical contribution to CPA active‑site recognition, particularly the hydrogen‑bonding interaction between the inhibitor carboxylate and Arg‑145 of the enzyme.

Chiral Chromatography Standard

Because the (R)-enantiomer is commercially available in high enantiomeric purity (≥98%) , it serves as an authentic reference standard for the development and validation of chiral HPLC or SFC methods designed to quantify enantiomeric excess in synthetic batches of 2-benzyl-3-hydroxypropanoic acid derivatives.

Application
Selection Property
Validation Focus
Renin inhibitor synthesis
Enantiomeric purity
Diastereomeric ratio in final inhibitor
Thermolysin hydroxamate preparation
L-stereospecificity requirement
Inhibitory constant against thermolysin
Carboxypeptidase A mechanistic studies
Stereochemical purity
Active-site interaction models
Chiral chromatography standard
High enantiomeric excess
Chiral HPLC/SFC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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